Tert-butyl 2-amino-3-[benzyl(methyl)amino]propanoate
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Overview
Description
Tert-butyl 2-amino-3-[benzyl(methyl)amino]propanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a tert-butyl ester group, an amino group, and a benzyl(methyl)amino group attached to a propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-3-[benzyl(methyl)amino]propanoate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
Formation of the Propanoate Backbone: The protected amino acid is then reacted with appropriate reagents to form the propanoate backbone.
Introduction of the Benzyl(methyl)amino Group: The benzyl(methyl)amino group is introduced through nucleophilic substitution reactions.
Deprotection: The Boc group is removed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors allow precise control over reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-3-[benzyl(methyl)amino]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Tert-butyl 2-amino-3-[benzyl(methyl)amino]propanoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-3-[benzyl(methyl)amino]propanoate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-amino-3-(methylamino)propanoate: Similar structure but lacks the benzyl group.
Tert-butyl 2-amino-3-(benzylamino)propanoate: Similar structure but lacks the methyl group.
Tert-butyl 2-amino-3-(dimethylamino)propanoate: Similar structure but has two methyl groups instead of one benzyl and one methyl group.
Uniqueness
Tert-butyl 2-amino-3-[benzyl(methyl)amino]propanoate is unique due to the presence of both benzyl and methyl groups attached to the amino group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C15H24N2O2 |
---|---|
Molecular Weight |
264.36 g/mol |
IUPAC Name |
tert-butyl 2-amino-3-[benzyl(methyl)amino]propanoate |
InChI |
InChI=1S/C15H24N2O2/c1-15(2,3)19-14(18)13(16)11-17(4)10-12-8-6-5-7-9-12/h5-9,13H,10-11,16H2,1-4H3 |
InChI Key |
NOALNSYHXUDUSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CN(C)CC1=CC=CC=C1)N |
Origin of Product |
United States |
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